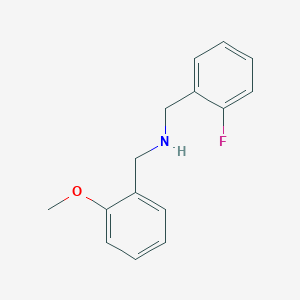

N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine

Description

Properties

Molecular Formula |

C15H16FNO |

|---|---|

Molecular Weight |

245.29 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-(2-methoxyphenyl)methanamine |

InChI |

InChI=1S/C15H16FNO/c1-18-15-9-5-3-7-13(15)11-17-10-12-6-2-4-8-14(12)16/h2-9,17H,10-11H2,1H3 |

InChI Key |

CXMQKSBGCSXSQV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Overview

Reductive amination is a widely employed method for synthesizing secondary and tertiary amines, including N-(2-fluorobenzyl)-substituted amines. This approach involves the reaction of an amine with an aldehyde or ketone, followed by reduction to yield the target amine.

Procedure

Example Reaction Conditions

- Solvent: Methanol or ethanol

- Catalyst: Acidic conditions (e.g., acetic acid) to facilitate imine formation

- Reducing agent: Sodium cyanoborohydride

- Temperature: Room temperature to 60°C

- Duration: 12-24 hours

Data Support

The methodology aligns with procedures described in literature where aromatic aldehydes are converted to secondary amines via reductive amination, as demonstrated in the synthesis of aromatic secondary amines with fluorinated substituents.

Nucleophilic Substitution on Aromatic Halides

Overview

This method involves nucleophilic aromatic substitution (SNAr) of a halogenated aromatic compound with a primary amine, such as 2-fluorobenzyl halides reacting with 2-methoxyphenylamine derivatives.

Procedure

- Step 1: Synthesize or procure 2-fluorobenzyl halides (e.g., 2-fluorobenzyl chloride or bromide).

- Step 2: React with 2-methoxyphenylamine in the presence of a base such as potassium carbonate or sodium hydride.

- Step 3: Heat the mixture under reflux in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Example Conditions

- Solvent: DMF

- Base: Potassium carbonate (K₂CO₃)

- Temperature: 80-120°C

- Time: 8-16 hours

Data Support

This approach is supported by literature where aromatic halides undergo SNAr reactions with amines to form secondary amines, especially when fluorine acts as a good leaving group under these conditions.

Amine Alkylation via Mannich-Type Reactions

Overview

The Mannich reaction involves the formation of β-amino carbonyl compounds, which can be subsequently transformed into the target amine through reduction or rearrangement.

Procedure

Data Support

Research indicates that Mannich reactions are effective for constructing complex amines with aromatic substituents, especially when combined with subsequent reduction steps.

Catalytic Hydrogenation of Corresponding Imines or Nitriles

Overview

Hydrogenation of imines or nitriles derived from aromatic amines provides a route to the target amine.

Procedure

Example Conditions

- Solvent: Ethanol or methanol

- Catalyst: Pd/C

- Hydrogen pressure: 1-5 atm

- Temperature: Room temperature to 50°C

- Duration: 6-12 hours

Data Support

Hydrogenation of imines and nitriles is a well-established method for producing secondary amines with aromatic substitutions.

Data Tables Summarizing Preparation Methods

| Method | Key Reactants | Solvent | Catalyst/Reagent | Conditions | Yield/Notes |

|---|---|---|---|---|---|

| Reductive Amination | 2-fluorobenzaldehyde + 2-methoxyphenylmethylamine | Methanol | Sodium cyanoborohydride | Room temp to 60°C, 12-24 h | High efficiency, selective |

| SNAr Reaction | 2-fluorobenzyl halide + 2-methoxyphenylamine | DMF | K₂CO₃ | 80-120°C, 8-16 h | Good yields, regioselective |

| Mannich Reaction | Formaldehyde + 2-fluorobenzylamine + 2-methoxyphenylamine | Aqueous | None | Reflux, followed by reduction | Versatile, adaptable |

| Catalytic Hydrogenation | Imine/nitrile intermediates | Ethanol | Pd/C | 1-5 atm H₂, RT-50°C | High purity amines |

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzylamines.

Scientific Research Applications

N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacokinetics and Binding Affinity

The table below compares N-(2-fluorobenzyl)-1-(2-methoxyphenyl)methanamine with structurally related compounds, emphasizing substituent-driven differences:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorobenzyl group enhances metabolic stability compared to non-fluorinated analogs (e.g., compound 8 in ), while the 2-methoxyphenyl group may improve solubility via hydrogen bonding .

- Heterocyclic Modifications: Inclusion of a nitrothiophene (compound 6) or benzimidazole (compound 8) introduces π-π stacking interactions, critical for target engagement in enzymes or receptors .

Critical Analysis of Structural Motifs

- Fluorine Substitution: The 2-fluorobenzyl group in the target compound may reduce CYP450-mediated metabolism compared to non-fluorinated analogs, as seen in compound 6’s improved metabolic stability .

- Methoxy Positioning: The 2-methoxy group on the phenyl ring may sterically hinder interactions with flat binding pockets (e.g., serotonin receptors), unlike 4-methoxy derivatives in compound 6 .

Biological Activity

N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine, a compound within the phenethylamine class, has garnered attention for its biological activity, particularly as it pertains to serotonin receptor interactions and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, metabolism, and implications in pharmacology.

Chemical Structure and Classification

The compound is classified as a substituted phenethylamine, specifically featuring a fluorobenzyl group and a methoxyphenyl moiety. Its structure can be represented as follows:

This structural configuration contributes to its binding affinity and activity at serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors.

Serotonin Receptor Binding

Research indicates that N-(2-fluorobenzyl) derivatives exhibit significant agonistic activity at serotonin receptors. For instance, the related compound 25B-NBF (N-(2-fluorobenzyl)-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine) has demonstrated high binding affinities for the 5-HT2A receptor with a pK_i value of 8.57 and for the 5-HT2C receptor with a pK_i value of 7.77 . This suggests that this compound may similarly influence serotonergic signaling pathways.

In Vitro Metabolism

The metabolism of related compounds has been studied extensively, revealing that they undergo extensive biotransformation primarily via cytochrome P450 enzymes. For example, 25B-NBF was metabolized into multiple metabolites through processes such as hydroxylation and glucuronidation . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics of this compound.

Case Studies and Experimental Findings

In various experimental models, compounds similar to this compound have shown promising results:

- Antipsychotic Activity : In an amphetamine-induced hyperactivity model, N-benzyl compounds exhibited significant antipsychotic-like effects . This suggests potential therapeutic applications in treating disorders characterized by dopaminergic dysregulation.

- Cytotoxicity Assays : In vitro studies assessing cytotoxicity have indicated that certain derivatives can induce apoptotic cell death in cancer cell lines. For instance, one study reported that a related compound showed a significant increase in apoptotic markers when tested against SCC9 cancer cells .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of this compound and its analogs:

The mechanisms underlying the biological activities of this compound are likely multifaceted. The compound's interaction with serotonin receptors modulates neurotransmitter release and neuronal signaling pathways. Additionally, its metabolic products may also play roles in its overall pharmacological profile.

Q & A

Basic: What are the standard synthetic routes for N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine, and how are yields optimized?

Answer:

The synthesis typically involves reductive amination or coupling reactions. For example, a Schiff base intermediate may be formed by condensing 2-fluorobenzylamine with 2-methoxybenzaldehyde, followed by reduction using NaBH₄ or catalytic hydrogenation . Key optimization parameters include:

- Temperature control (e.g., 0–25°C for imine formation to prevent side reactions).

- Solvent selection (e.g., methanol or THF for solubility and reactivity balance).

- Catalyst choice (e.g., Pd/C for hydrogenation efficiency).

Yields are maximized by monitoring reaction progress via TLC or HPLC and employing purification techniques like column chromatography (silica gel, hexane/EtOAc gradients) .

Advanced: How can structural analogs of this compound inform structure-activity relationship (SAR) studies in neuropharmacology?

Answer:

Modifications to the fluorobenzyl or methoxyphenyl moieties significantly alter bioactivity. For example:

- Fluorine position : 2-fluorine (vs. 4-fluorine) enhances receptor binding due to steric and electronic effects, as seen in analogs targeting serotonin receptors .

- Methoxy group : 2-methoxy substitution improves blood-brain barrier penetration compared to para-substituted analogs .

SAR studies should incorporate:- In vitro binding assays (e.g., radioligand displacement for receptor affinity).

- Molecular docking simulations (e.g., using AutoDock Vina to predict binding poses) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Answer:

Essential techniques include:

- ¹H/¹³C NMR : Confirm amine proton integration (~δ 2.8–3.5 ppm for CH₂NH) and aromatic substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm) .

- IR spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine/fluorine signatures) .

Always report solvent, internal standards, and instrument resolution to ensure reproducibility.

Advanced: How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved for this compound?

Answer:

Discrepancies in potency (e.g., IC₅₀ ranging from 5.7–12.2 μM in cancer cell lines ) may arise from:

- Assay conditions : Differences in cell culture media, incubation time, or endpoint measurements (e.g., MTT vs. ATP luminescence).

- Metabolic stability : Hepatic microsome assays can identify rapid degradation pathways .

Resolution strategies:- Standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Counter-screening against related targets to rule off-selectivity.

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent amine oxidation.

- Solubility : Prepare stock solutions in anhydrous DMSO (≤10 mM) to avoid hydrolysis.

- Long-term stability : Monitor via periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) for degradation products .

Advanced: How can computational modeling predict the compound’s pharmacokinetic profile?

Answer:

Use tools like SwissADME or ADMETlab 2.0 to predict:

- Lipophilicity (logP ≈ 2.5–3.0), indicating moderate blood-brain barrier penetration.

- Metabolic sites : CYP450 isoforms (e.g., CYP2D6) likely target the methoxyphenyl group .

- Toxicity risks : AMES mutagenicity models assess aromatic amine liabilities. Validate predictions with in vitro hepatocyte assays .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

- Antimicrobial activity : Broth microdilution (CLSI M07-A10) for MIC determination against S. aureus or E. coli .

- Cytotoxicity : SRB or MTT assays in cancer cell lines (e.g., MCF-7, HepG2), with IC₅₀ calculated via nonlinear regression .

Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls.

Advanced: What strategies mitigate racemization during synthesis of chiral derivatives?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during amide coupling.

- Asymmetric catalysis : Employ chiral catalysts like Jacobsen’s Co-salen for enantioselective hydrogenation .

Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .

Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 259.29 g/mol | HRMS |

| logP (Predicted) | 2.8 | SwissADME |

| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask |

| Melting Point | 160–162°C | DSC |

Basic: How is purity validated, and what thresholds are acceptable for in vivo studies?

Answer:

- HPLC purity : ≥95% (UV detection at 254 nm).

- Residual solvents : Meet ICH Q3C guidelines (e.g., <500 ppm for methanol).

- Elemental analysis : C, H, N within ±0.4% of theoretical values .

Advanced: What structural modifications enhance metabolic stability without compromising activity?

Answer:

- Fluorine substitution : Introduce at metabolically labile positions (e.g., para to methoxy) to block CYP450 oxidation.

- Bioisosteres : Replace methoxy with trifluoromethoxy (improves stability while retaining hydrogen-bonding capacity) .

Validate via LC-MS/MS metabolite profiling in liver microsomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.